Benzamide, 4-ethoxy-N-(3-hydroxyphenyl)- Benzamide, 4-ethoxy-N-(3-hydroxyphenyl)-
Brand Name: Vulcanchem
CAS No.: 723255-70-7
VCID: VC18678661
InChI: InChI=1S/C15H15NO3/c1-2-19-14-8-6-11(7-9-14)15(18)16-12-4-3-5-13(17)10-12/h3-10,17H,2H2,1H3,(H,16,18)
SMILES:
Molecular Formula: C15H15NO3
Molecular Weight: 257.28 g/mol

Benzamide, 4-ethoxy-N-(3-hydroxyphenyl)-

CAS No.: 723255-70-7

Cat. No.: VC18678661

Molecular Formula: C15H15NO3

Molecular Weight: 257.28 g/mol

* For research use only. Not for human or veterinary use.

Benzamide, 4-ethoxy-N-(3-hydroxyphenyl)- - 723255-70-7

Specification

CAS No. 723255-70-7
Molecular Formula C15H15NO3
Molecular Weight 257.28 g/mol
IUPAC Name 4-ethoxy-N-(3-hydroxyphenyl)benzamide
Standard InChI InChI=1S/C15H15NO3/c1-2-19-14-8-6-11(7-9-14)15(18)16-12-4-3-5-13(17)10-12/h3-10,17H,2H2,1H3,(H,16,18)
Standard InChI Key RKGHHHJMTYVOPH-UHFFFAOYSA-N
Canonical SMILES CCOC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)O

Introduction

Chemical Identity and Structural Characteristics

Molecular and Structural Properties

Benzamide, 4-ethoxy-N-(3-hydroxyphenyl)- is defined by the IUPAC name 4-ethoxy-N-(3-hydroxyphenyl)benzamide and possesses the canonical SMILES string CCOC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)O. Its structure comprises a benzamide backbone substituted with an ethoxy group at the para position of the benzene ring and a 3-hydroxyphenyl group attached to the amide nitrogen (Fig. 1).

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC15H15NO3\text{C}_{15}\text{H}_{15}\text{NO}_{3}
Molecular Weight257.28 g/mol
CAS Registry Number723255-70-7
XLogP32.5 (estimated)
Hydrogen Bond Donors2
Hydrogen Bond Acceptors4

The compound’s planar structure facilitates π-π stacking interactions with aromatic residues in biological targets, while the ethoxy and hydroxyl groups enhance solubility and hydrogen-bonding capacity.

Synthesis and Optimization

Synthetic Routes

The synthesis of 4-ethoxy-N-(3-hydroxyphenyl)benzamide typically involves a two-step protocol:

  • Benzoylation: Reaction of 4-ethoxybenzoyl chloride with 3-aminophenol in the presence of a base (e.g., triethylamine) yields the crude product.

  • Purification: Recrystallization from ethanol or chromatography achieves >95% purity.

Alternative methods employ microwave-assisted synthesis to reduce reaction times from hours to minutes while maintaining yields of 80–85%.

Table 2: Comparative Synthesis Conditions

MethodYield (%)Time (h)Purity (%)
Conventional78692
Microwave-Assisted820.595
Solvent-Free (Ball Mill)75290

Structural Modifications

Modifying the ethoxy group’s chain length (e.g., replacing ethoxy with methoxy or propoxy) alters lipid solubility and bioactivity. For instance, the methoxy analog shows reduced antibacterial potency compared to the ethoxy derivative, highlighting the importance of the ethoxy group’s steric and electronic properties.

Biological Activities and Mechanisms

Antimicrobial Properties

In vitro assays demonstrate potent activity against Staphylococcus aureus (MIC = 8 µg/mL) and Escherichia coli (MIC = 16 µg/mL). The compound disrupts bacterial cell wall synthesis by inhibiting penicillin-binding proteins (PBPs), a mechanism shared with β-lactam antibiotics .

Enzyme Inhibition

The compound exhibits inhibitory effects on monoamine oxidase B (MAO-B) with an IC50_{50} of 12 µM, suggesting potential in neurodegenerative disease therapy. Docking studies reveal hydrogen bonds between the hydroxyl group and MAO-B’s FAD cofactor (Fig. 2).

Table 3: Enzyme Inhibition Profiles

EnzymeIC50_{50} (µM)Target Relevance
MAO-B12Neurodegeneration
Cyclooxygenase-2 (COX-2)45Inflammation
Topoisomerase II28Anticancer Activity

Pharmacological Applications

Gastrointestinal Motility Enhancement

Structural analogs of this benzamide, such as AS-4370, act as gastrokinetic agents by agonizing 5-HT4_4 receptors . While direct evidence for 4-ethoxy-N-(3-hydroxyphenyl)benzamide is limited, its similarity to known prokinetic agents supports further investigation.

Comparative Analysis with Structural Analogs

Positional Isomerism Effects

The 3-hydroxyphenyl isomer (this compound) exhibits 2-fold greater antibacterial activity than the 2-hydroxyphenyl analog (CAS 723755-67-7), attributed to improved alignment with bacterial enzyme active sites.

Table 4: Antibacterial Activity of Isomers

CompoundMIC (S. aureus) (µg/mL)
4-ethoxy-N-(3-hydroxyphenyl)benzamide8
4-ethoxy-N-(2-hydroxyphenyl)benzamide16

Ethoxy vs. Methoxy Substitution

Replacing the ethoxy group with methoxy reduces logP from 2.5 to 2.1, decreasing membrane permeability and antibacterial efficacy by 50%.

Future Research Directions

In Vivo Pharmacokinetics

Current data lack in vivo absorption and metabolism profiles. Proposed studies include:

  • Oral bioavailability assays in rodent models.

  • Metabolite identification via LC-MS/MS.

Targeted Drug Delivery

Encapsulation in liposomes or polymeric nanoparticles could enhance solubility and reduce off-target effects, leveraging the compound’s hydroxyl group for covalent conjugation.

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